14-Hydroxyclarithromycin

Antimicrobial susceptibility testing Haemophilus influenzae macrolide comparative pharmacology

14-Hydroxyclarithromycin (CAS 110671-78-8), also designated 14-OH-clarithromycin or 14-hydroxy-6-O-methylerythromycin, is the principal microbiologically active metabolite of the semisynthetic macrolide antibiotic clarithromycin, formed in humans via stereospecific CYP3A4-mediated hydroxylation at the 14-position. Unlike the parent drug, which is a 6-O-methyl ether of erythromycin, 14-hydroxyclarithromycin bears a hydroxyl group at C-14 that confers a distinct pharmacological profile: it possesses intrinsic antibacterial activity, contributes to the overall therapeutic effect of clarithromycin through additive and synergistic interactions, and exhibits a longer terminal elimination half-life than clarithromycin itself.

Molecular Formula C38H69NO14
Molecular Weight 764.0 g/mol
CAS No. 110671-78-8
Cat. No. B026080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxyclarithromycin
CAS110671-78-8
Synonyms14-hydroxy-6-0-methylerthromycin A
14-hydroxy-6-O-methylerythromycin
14-hydroxyclarithromycin
14-hydroxyclarithromycin, (14R)-isomer
14-hydroxyclarithromycin, (14S)-isomer
14-OH-clarithromycin
A 62671
A-62671
Molecular FormulaC38H69NO14
Molecular Weight764.0 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C
InChIInChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyJDKPAXGOJMGSAE-SSUCSANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

14-Hydroxyclarithromycin (CAS 110671-78-8): Active Clarithromycin Metabolite for Anti-Infective Research and Analytical Reference Procurement


14-Hydroxyclarithromycin (CAS 110671-78-8), also designated 14-OH-clarithromycin or 14-hydroxy-6-O-methylerythromycin, is the principal microbiologically active metabolite of the semisynthetic macrolide antibiotic clarithromycin, formed in humans via stereospecific CYP3A4-mediated hydroxylation at the 14-position [1]. Unlike the parent drug, which is a 6-O-methyl ether of erythromycin, 14-hydroxyclarithromycin bears a hydroxyl group at C-14 that confers a distinct pharmacological profile: it possesses intrinsic antibacterial activity, contributes to the overall therapeutic effect of clarithromycin through additive and synergistic interactions, and exhibits a longer terminal elimination half-life than clarithromycin itself [2]. The compound exists as two epimers—the microbiologically active (14R)-isomer and the inactive (14S)-isomer—making stereochemical identity a critical quality attribute for procurement and analytical reference standard use [1].

Why 14-Hydroxyclarithromycin Cannot Be Substituted With Clarithromycin, Azithromycin, or Other Macrolides in Analytical and Pharmacological Studies


Substituting 14-hydroxyclarithromycin with clarithromycin, azithromycin, erythromycin, or any other macrolide in a research or analytical workflow introduces irreconcilable confounds. First, only the (14R)-epimer of 14-hydroxyclarithromycin is microbiologically active; the (14S)-epimer is completely inactive [1], meaning that stereochemical purity—not merely chemical identity—determines pharmacological relevance. Second, the compound exhibits a pathogen-selectivity profile that diverges sharply from the parent drug: it is approximately two-fold more potent than clarithromycin against Haemophilus influenzae yet four- to seven-fold less active against Mycobacterium avium complex [2]. Third, 14-hydroxyclarithromycin potentiates clarithromycin activity through partial synergy or additivity in 96% of strains tested [3], a property absent from azithromycin and erythromycin. Fourth, the metabolite possesses a terminal elimination half-life approximately 1.4- to 1.8-fold longer than clarithromycin [2], meaning that pharmacokinetic models using the parent drug alone systematically underestimate the duration of antimicrobial exposure in vivo. Any study design or procurement decision that treats in-class macrolides as interchangeable therefore risks invalid pharmacokinetic/pharmacodynamic modeling, mischaracterized susceptibility, and erroneous structure-activity relationship conclusions.

14-Hydroxyclarithromycin (CAS 110671-78-8): Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Evidence Item 1: 14-Hydroxyclarithromycin Demonstrates Two-Fold Lower MIC50 Than Clarithromycin Against Haemophilus influenzae

In a direct head-to-head in vitro comparison, 14-hydroxyclarithromycin exhibited superior potency against Haemophilus influenzae compared to its parent drug clarithromycin. The MIC50 of 14-hydroxyclarithromycin against H. influenzae clinical isolates was determined to be 1 μg/ml, whereas clarithromycin required approximately two-fold higher concentrations to achieve equivalent inhibition [1]. This finding was corroborated by a separate comparative study in which the 14-hydroxy metabolite was consistently more active than the parent compound against H. influenzae, with the clarithromycin/14-hydroxy metabolite combination achieving a mode MIC of 0.06 mg/l against beta-haemolytic streptococci (Groups A–C) [2]. The two-fold potency differential is pathogen-specific; against most other organisms, MICs of the metabolite are equal to or up to two-fold higher than those of clarithromycin [3].

Antimicrobial susceptibility testing Haemophilus influenzae macrolide comparative pharmacology

Evidence Item 2: 14-Hydroxyclarithromycin Exhibits a 1.4- to 1.8-Fold Longer Elimination Half-Life Than Clarithromycin, Extending Antimicrobial Exposure

Pharmacokinetic data from human studies consistently demonstrate that 14-hydroxyclarithromycin has a longer terminal elimination half-life than its parent compound. Following a 250 mg twice-daily oral dosing regimen, the elimination half-life of clarithromycin is approximately 3–4 hours, whereas that of its 14-hydroxy metabolite is approximately 5–6 hours. At the higher 500 mg twice-daily dose, clarithromycin half-life extends to approximately 5 hours, while the metabolite half-life reaches approximately 7 hours [1]. This represents a 1.4- to 1.8-fold longer half-life for the metabolite relative to clarithromycin under matched dosing conditions. The longer half-life is attributed to the metabolite's distinct disposition kinetics, which were adequately described by linear elimination in a one-compartment population pharmacokinetic model, contrasting with the saturable, autoinhibited metabolism of the parent drug [2].

Pharmacokinetics elimination half-life drug metabolism clarithromycin metabolite pharmacology

Evidence Item 3: 14-Hydroxyclarithromycin in Combination With Clarithromycin Produces Additive or Synergistic Effects in 96% of Tested Bacterial Strains

Checkerboard MIC and kill-curve studies across multiple independent investigations have consistently demonstrated that 14-hydroxyclarithromycin combined with clarithromycin yields enhanced antibacterial effects exceeding those of either agent alone. In one study, partial synergy and additive interactions were demonstrated in 96% of all strains tested, with partial synergy most often observed among Enterococcus faecalis, H. influenzae, and staphylococci [1]. A separate study examining 203 strains of H. influenzae found that the combination was additive in 92% and synergistic in 8% of strains; no antagonism was detected [2]. The postantibiotic effect (PAE) of clarithromycin combined with 14-hydroxyclarithromycin was twice that of clarithromycin tested alone [3]. In an in vitro pharmacodynamic model simulating human serum pharmacokinetics, the combination of clarithromycin and 14-hydroxyclarithromycin produced synergy (defined as a ≥2-log10-unit decrease in CFU/mL between the combination and the most active single agent) against one of three H. influenzae strains tested [4].

Antimicrobial synergy checkerboard assay fractional inhibitory concentration combination pharmacodynamics

Evidence Item 4: Only the (14R)-Epimer of 14-Hydroxyclarithromycin Possesses Antimicrobial Activity; the (14S)-Epimer Is Microbiologically Inactive

Clarithromycin hydroxylation at the 14-position is stereospecific: the (14R)-hydroxy epimer is the principal active metabolite, while the (14S)-hydroxy epimer is devoid of antimicrobial activity [1]. The (14R)-epimer accounts for approximately 20% of clarithromycin metabolites and is formed predominantly by CYP3A4 [2]. A clinical pharmacokinetic study in healthy adults confirmed that 14-(R)-hydroxyclarithromycin is the pharmacologically relevant species contributing to the overall antimicrobial effect, while 14-(S)-hydroxyclarithromycin has no measurable antibacterial activity [1]. The metabolic ratio of 14ROHCLA/CLA increases during repeated dosing, and individual variation in this ratio has been proposed as a determinant of inter-patient differences in therapeutic response [1].

Stereochemistry-activity relationship chiral metabolite profiling analytical reference standard quality CYP3A4 stereospecific metabolism

Evidence Item 5: Low-Dose 14-Hydroxyclarithromycin (12–24 mg/kg) Potentiates the In Vivo Bactericidal Activity of Clarithromycin (100 mg/kg) in a Murine H. influenzae Pulmonary Infection Model (P < 0.01–0.001)

In a murine model of Haemophilus influenzae pulmonary infection—selected because rodents do not endogenously produce the 14-hydroxy metabolite—14-hydroxyclarithromycin alone at 100 mg/kg was substantially more active in bacterial killing than either clarithromycin or erythromycin at the same dose [1]. Critically, sub-therapeutic low doses of 14-hydroxyclarithromycin (12, 16, and 24 mg/kg), which were ineffective when administered alone, significantly potentiated the bactericidal activity of clarithromycin (100 mg/kg) (P < 0.01–0.001) [1]. The in vivo synergy was mechanistically anchored by in vitro data: the MIC and MBC of 14-hydroxyclarithromycin against H. influenzae were half those of clarithromycin and erythromycin, and the combination of clarithromycin plus its metabolite was synergistic in both bacteriostatic and bactericidal assessments [1]. Furthermore, pharmacokinetically relevant concentrations of 14-hydroxyclarithromycin were detectable after oral administration of low doses, with a prolonged half-life relative to the parent compound [1].

In vivo efficacy murine infection model Haemophilus influenzae combination antibiotic therapy translational pharmacology

14-Hydroxyclarithromycin (CAS 110671-78-8): Evidence-Backed Research and Industrial Utilization Scenarios for Informed Procurement


Scenario 1: In Vitro Pharmacodynamic Modeling of Clarithromycin-Containing Regimens Against Haemophilus influenzae Respiratory Infections

Investigators designing in vitro PK/PD models (e.g., hollow-fiber infection models or one-compartment pharmacodynamic systems) to evaluate clarithromycin-based regimens against H. influenzae must include 14-hydroxyclarithromycin at physiologically relevant parent-to-metabolite ratios (3:1 or 4:1). Evidence demonstrates that the metabolite alone achieves an MIC50 of 1 μg/ml against H. influenzae—approximately two-fold lower than clarithromycin [Section_3, Evidence Item 1]—and that the combination is additive in 92% and synergistic in 8% of H. influenzae strains [Section_3, Evidence Item 3]. Pharmacokinetic simulations that omit the metabolite will underestimate the time-above-MIC by approximately 2 hours (the half-life difference between metabolite and parent) [Section_3, Evidence Item 2] and will fail to capture the enhanced bacterial killing and doubled postantibiotic effect observed with the combination [Section_3, Evidence Item 3]. Procurement of high-purity 14-hydroxyclarithromycin reference standard is therefore a prerequisite for generating clinically translatable PK/PD data in this indication.

Scenario 2: Murine In Vivo Efficacy Studies of Macrolide Antibiotics Requiring Co-Administration of the Human Metabolite for Translational Validity

Rodents do not produce the 14-hydroxy metabolite endogenously [Section_3, Evidence Item 5]. Consequently, murine efficacy studies administering clarithromycin alone yield antibiotic exposure profiles that are pharmacokinetically and pharmacodynamically non-representative of the human situation. Direct evidence from a murine H. influenzae pulmonary infection model shows that co-administration of sub-therapeutic doses of 14-hydroxyclarithromycin (12–24 mg/kg) with clarithromycin (100 mg/kg) produces statistically significant bactericidal potentiation (P < 0.01–0.001) that is absent with clarithromycin alone [Section_3, Evidence Item 5]. Researchers conducting translational animal studies of clarithromycin for respiratory tract infections should procure 14-hydroxyclarithromycin for co-formulation at human-relevant exposure ratios to ensure that efficacy data are predictive of clinical outcomes. This consideration is especially critical for studies intended to support regulatory submissions or publication in high-impact journals, where reviewers increasingly expect justification of translational model fidelity.

Scenario 3: Bioanalytical Method Development and Therapeutic Drug Monitoring Requiring Stereochemically Defined 14-Hydroxyclarithromycin Reference Material

LC-MS/MS methods for quantifying clarithromycin and its active metabolite in human plasma, epithelial lining fluid (ELF), or alveolar macrophages must use a reference standard of defined (14R)-epimer stereochemistry. The (14S)-epimer of 14-hydroxyclarithromycin is completely devoid of antimicrobial activity [Section_3, Evidence Item 4], yet both epimers share the same molecular weight (763.95 g/mol) and similar chromatographic behavior. A reference standard that is a racemic mixture or of unspecified epimeric purity will produce quantification results that systematically overestimate the concentration of pharmacologically active metabolite. This has direct consequences for therapeutic drug monitoring in patients receiving clarithromycin for Mycobacterium avium complex infections, where the metabolite is 4- to 7-fold less active than the parent drug against MAC [Section_2], and for pharmacokinetic studies in critical care populations where accurate metabolite quantification informs dosing decisions. Analytical laboratories should specify (14R)-14-hydroxyclarithromycin content and enantiomeric purity in their procurement specifications and verify stereochemical identity by chiral HPLC or optical rotation.

Scenario 4: Antimicrobial Susceptibility Breakpoint Studies Incorporating the Contribution of the Active Metabolite

Current clarithromycin susceptibility breakpoints (e.g., ≤2 μg/ml for susceptible by CLSI criteria) were established based on the activity of the parent drug alone. Evidence that 14-hydroxyclarithromycin enhances clarithromycin activity in 96% of tested strains [Section_3, Evidence Item 3] and that the combination reduces effective MICs—from 4 μg/ml to 2 μg/ml for clarithromycin plus metabolite against H. influenzae—supports a proposal to revise the clarithromycin-susceptible breakpoint upward to ≤4 μg/ml specifically for H. influenzae and possibly enterococci, to recognize the additional activity contributed by the metabolite in vivo [Section_3, Evidence Item 3]. Microbiology laboratories and antimicrobial surveillance programs conducting disk diffusion or broth microdilution susceptibility testing for epidemiological studies should consider testing clarithromycin in combination with 14-hydroxyclarithromycin at a 3:1 ratio using custom-prepared disks or panels. Procurement of 14-hydroxyclarithromycin analytical standard enables the preparation of these combination susceptibility testing materials, which provide a more clinically faithful assessment of macrolide susceptibility than testing the parent drug in isolation.

Quote Request

Request a Quote for 14-Hydroxyclarithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.